N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with 1,3-diketones or β-keto esters.
Coupling of the Rings: The triazole and pyrazole rings are then coupled using a suitable linker, often involving amide bond formation.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving triazole and pyrazole derivatives.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyrazole rings may play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- 1-phenyl-1H-1,2,4-triazole-3-thiol
- 5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole
Uniqueness
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of triazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H21N7O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H21N7O/c26-17(15-11-14(22-23-15)13-7-9-19-10-8-13)21-18-20-16(24-25-18)6-5-12-3-1-2-4-12/h7-12H,1-6H2,(H,22,23)(H2,20,21,24,25,26) |
InChI Key |
YBCPSYBVCGDXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CC=NC=C4 |
Origin of Product |
United States |
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